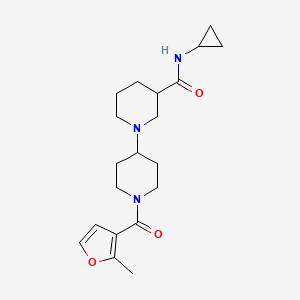![molecular formula C19H30ClN3O B6078451 N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea, commonly known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU is a synthetic cytokinin that has been shown to promote plant growth, increase fruit yield, and improve fruit quality. In recent years, CPPU has gained attention in the scientific community for its potential applications in research.
作用機序
The mechanism of action of CPPU is not fully understood. It is believed that CPPU acts as a cytokinin analog, binding to cytokinin receptors and stimulating cell division and elongation. CPPU may also affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects on plants. It has been shown to increase the activity of enzymes involved in sugar metabolism and to increase the concentration of plant hormones such as auxins and gibberellins. CPPU has also been shown to improve plant resistance to environmental stressors such as drought and high temperatures.
実験室実験の利点と制限
CPPU has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. It can be difficult to dissolve in water, making it challenging to apply to plants. In addition, CPPU can have variable effects depending on the plant species and growth conditions.
将来の方向性
There are several areas of future research that could be explored with CPPU. One area is the development of new formulations that improve the solubility of CPPU in water. Another area is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Finally, CPPU could be used in combination with other plant growth regulators to enhance its effects on plant growth and development.
In conclusion, CPPU is a synthetic cytokinin that has shown great potential as a research tool in the field of plant physiology. While its mechanism of action is not fully understood, it has been shown to promote plant growth and development, improve fruit quality, and enhance plant resistance to environmental stressors. Future research could explore new formulations of CPPU, investigate its molecular mechanisms, and explore its potential in combination with other plant growth regulators.
合成法
CPPU can be synthesized by reacting 4-chlorobenzyl cyanide with piperidine and then reacting the resulting compound with N-methyl-N'-propylurea. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CPPU has been used in a variety of scientific research applications. One of the main areas of research has been in the field of plant physiology. CPPU has been shown to increase cell division and elongation, leading to enhanced plant growth and development. In addition, CPPU has been shown to improve fruit quality by increasing sugar content, firmness, and color.
特性
IUPAC Name |
1-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-1-methyl-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClN3O/c1-3-11-21-19(24)22(2)14-17-5-4-12-23(15-17)13-10-16-6-8-18(20)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZTNPREKCXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6078413.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)